molecular formula C8H3ClF4O B14041063 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde

4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14041063
M. Wt: 226.55 g/mol
InChI Key: CZXOJQLZFDXRIT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a fluorinated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.

Scientific Research Applications

4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is utilized in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.

Properties

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)4(3-14)1-7(6)10/h1-3H

InChI Key

CZXOJQLZFDXRIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)C(F)(F)F)C=O

Origin of Product

United States

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